

In-Depth Technical Guide: Structure and Chemical Properties of 93-O17O

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	93-0170	
Cat. No.:	B15576624	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ionizable cationic lipidoid **93-O17O**. It details its chemical structure, physicochemical properties, and its critical role in the formulation of lipid nanoparticles (LNPs) for advanced therapeutic applications. This document includes a summary of its known chemical data, and outlines its application in drug delivery, particularly for messenger RNA (mRNA), cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), and genome editing components. Furthermore, this guide illustrates the key signaling pathway associated with its immunotherapeutic applications.

Introduction

93-O17O is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a key component in the development of non-viral drug delivery systems.[1] Its unique chemical structure allows for the efficient encapsulation and intracellular delivery of nucleic acid-based therapeutics. At a physiological pH, **93-O17O** is near-neutral, but it becomes protonated in the acidic environment of the endosome. This pH-responsive behavior is crucial for the endosomal escape of the therapeutic payload into the cytoplasm, a critical step for the efficacy of therapies like mRNA vaccines and gene editing. The imidazole group within its structure is a key feature contributing to its ionizability and effectiveness in facilitating endosomal escape.

Chemical Structure and Properties

93-O17O is chemically known as bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate.[1] Its structure consists of a tertiary amine core linked to two propionate chains, which are in turn esterified with two 2-(tetradecyloxy)ethyl groups, and a propyl-imidazole group. The long fourteen-carbon saturated fatty acid tails contribute to the lipidic nature of the molecule, facilitating its incorporation into lipid bilayers.

Table 1: Physicochemical Properties of 93-O17O

Property	Value	Reference
IUPAC Name	bis(2-(tetradecyloxy)ethyl) 3,3'- ((3-(1H-imidazol-1- yl)propyl)azanediyl)dipropionat e	[1]
CAS Number	2227214-78-8	[1]
Molecular Formula	C44H83N3O6	[1]
Formula Weight	750.15 g/mol	[1]
Appearance	Colorless to off-white oil	MedChemExpress
Purity	≥98%	[1]
Solubility	Soluble in Chloroform (25 mg/ml) and Ethanol	[1]
Storage	Store at -20°C	[1]
Stability	≥ 1 year at -20°C	[1]

Experimental Protocols Synthesis of 93-O17O

While a detailed, step-by-step protocol for the synthesis of **93-O17O** is not publicly available in the searched literature, the synthesis of similar ionizable lipids generally involves a multi-step

process. A plausible synthetic route, based on the structure of **93-O17O** and common organic chemistry reactions, would likely involve:

- Synthesis of the core amine: Reaction of 3-(1H-imidazol-1-yl)propan-1-amine with two equivalents of an acrylate derivative, such as ethyl acrylate, via a Michael addition to form the tertiary amine core.
- Synthesis of the lipid tails: Williamson ether synthesis between 1-bromotetradecane and ethylene glycol to produce 2-(tetradecyloxy)ethanol.
- Esterification: Transesterification or direct esterification of the acrylate esters from step 1 with the 2-(tetradecyloxy)ethanol from step 2 to yield the final product, 93-O17O.

Purification would typically be carried out using column chromatography.

Formulation of Lipid Nanoparticles (LNPs)

A general protocol for formulating LNPs using **93-O17O** for mRNA delivery involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA. The following is a representative protocol adapted from the literature for formulating similar LNPs.[2][3][4]

Materials:

- **93-O17O** in ethanol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
- Cholesterol in ethanol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol
- mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device

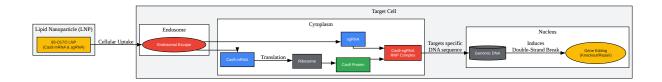
Procedure:

- Prepare the lipid mixture: Combine **93-O17O**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
- Prepare the aqueous phase: Dilute the mRNA to the desired concentration in the low pH buffer.
- Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip.
- Formulation: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the mRNA encapsulated.
- Purification and Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
- Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen).

Applications in Therapeutic Delivery

93-O17O-containing LNPs have demonstrated significant potential in several therapeutic areas due to their efficient intracellular delivery capabilities.

mRNA Delivery for Vaccination and Protein Replacement Therapy


LNPs formulated with **93-O17O** are effective vehicles for delivering mRNA.[5][6] This has major implications for the development of mRNA-based vaccines and protein replacement therapies. The LNP protects the fragile mRNA from degradation in the bloodstream and facilitates its uptake by target cells. Once inside the cell and after endosomal escape, the mRNA is released into the cytoplasm, where it is translated into the desired protein by the cellular machinery.

cGAMP Delivery for Cancer Immunotherapy via STING Pathway Activation

93-O170 LNPs are utilized to deliver the STING (Stimulator of Interferon Genes) agonist cGAMP to antigen-presenting cells (APCs).[1][7][8] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes an anti-tumor immune response. The delivery of cGAMP using **93-O170** LNPs enhances its cytosolic delivery, leading to potent STING activation and turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In situ cancer vaccination using lipidoid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. CRISPR Cas 9 Nuclease RNA-guided Genome Editing [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth
 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Structure and Chemical Properties of 93-O17O]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576624#93-o17o-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com